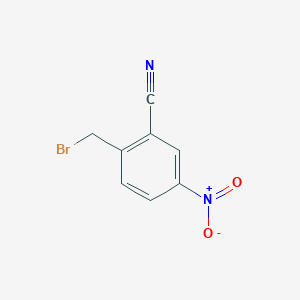

2-(Bromomethyl)-5-nitrobenzonitrile

Übersicht

Beschreibung

2-(Bromomethyl)-5-nitrobenzonitrile, also known as BMNBN, is a relatively new chemical compound that has been studied for its potential applications in a variety of scientific research areas. It is a brominated nitrobenzonitrile, a type of organic compound containing a nitro group attached to a benzene ring. BMNBN has been found to exhibit a range of interesting properties, including high thermal stability, good solubility in organic solvents, and low volatility. These properties make it an ideal candidate for a variety of research applications, such as synthesis and catalysis, as well as in biomedical research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Synthesis of Novel Compounds : The reactivity of nitrobenzonitriles, including derivatives similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been utilized in synthesizing novel compounds. For example, reactions of 2-amino-5-nitrobenzonitrile with various ketones have led to the formation of new compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine (Li et al., 2006).

Biological Applications

- Herbicide Resistance in Transgenic Plants : The herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has been studied for its effects in transgenic plants expressing a bacterial detoxification gene. This research demonstrates how specific genes can confer resistance to herbicides in plants (Stalker et al., 1988).

Thermophysical Properties

- Thermophysical Study : The behavior of nitrobenzonitriles, including structures similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been analyzed through thermophysical studies. For instance, heat capacities and enthalpies of transitions of nitrobenzonitriles were measured to understand their thermal properties (Jiménez et al., 2002).

Molecular Structure Analysis

- Structural Analysis : Investigations into the molecular structure of nitrobenzonitriles have been conducted to understand the effects of electron-withdrawing substituents on the phenyl ring. These studies provide insight into the structural dynamics of such compounds (Graneek et al., 2018).

Pharmacological Research

- Antiproliferative Activity : Compounds structurally related to 2-(Bromomethyl)-5-nitrobenzonitrile have been synthesized and evaluated for their antiproliferative activity. This highlights the potential of these compounds in medicinal chemistry research (Otmar et al., 2004).

Environmental Chemistry

- Phototransformation Studies : The environmental phototransformation of compounds similar to 2-(Bromomethyl)-5-nitrobenzonitrile has been studied, particularly focusing on how these compounds degrade and interact under certain conditions (Kochany & Choudhry, 1990).

Analytical Chemistry

- Detection of Genotoxic Impurities : Analytical methods have been developed for detecting potential genotoxic impurities in pharmaceutical compounds, including those related to 2-(Bromomethyl)-5-nitrobenzonitrile, emphasizing its relevance in quality control in drug manufacturing (Gaddam et al., 2020).

Wirkmechanismus

Target of Action

They can form bonds with a variety of nucleophiles, which could be proteins, enzymes, or other cellular components .

Mode of Action

Brominated compounds like this often act as electrophiles in organic reactions, undergoing reactions such as substitution or addition with nucleophiles . The nitro group (-NO2) attached to the benzene ring is a strong electron-withdrawing group, which may influence the reactivity of the molecule.

Biochemical Pathways

Brominated compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways depending on their specific targets .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZUXLVICWXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623617 | |

| Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-nitrobenzonitrile | |

CAS RN |

288252-67-5 | |

| Record name | 2-(Bromomethyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

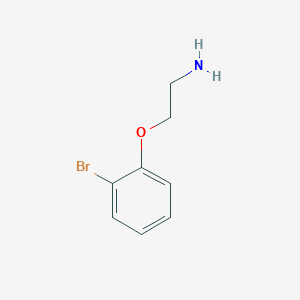

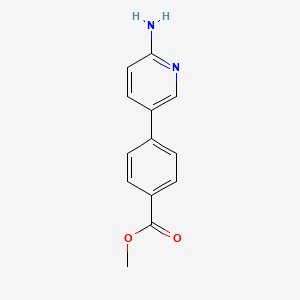

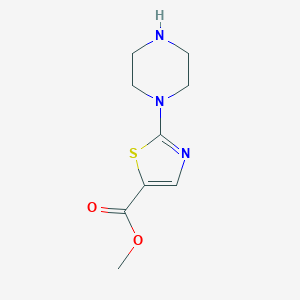

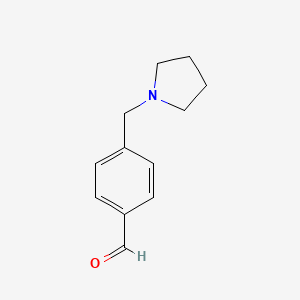

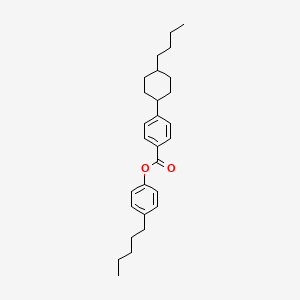

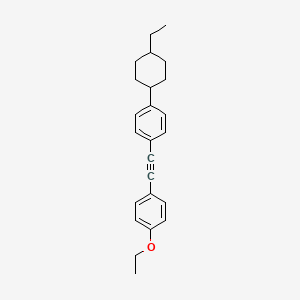

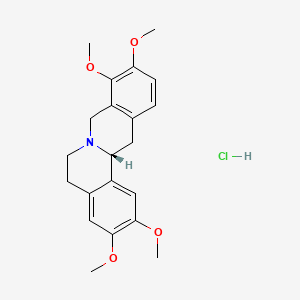

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)